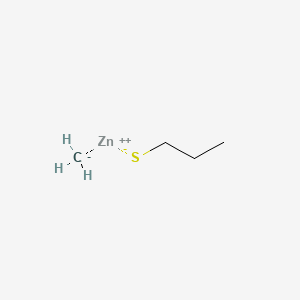
Methyl(propylthio)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(propylthio)zinc is an organozinc compound that features a zinc atom bonded to a methyl group and a propylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(propylthio)zinc can be synthesized through several methods. One common approach involves the reaction of zinc chloride with methylmagnesium bromide and propylthiol in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically requires low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, ensuring consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(propylthio)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organozinc compounds.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(propylthio)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which methyl(propylthio)zinc exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The propylthio group can also participate in these reactions, enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylzinc: Features two methyl groups bonded to zinc.
Diethylzinc: Features two ethyl groups bonded to zinc.
Methyl(ethylthio)zinc: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
Methyl(propylthio)zinc is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Numéro CAS |
1072-00-0 |
|---|---|
Formule moléculaire |
C4H10SZn |
Poids moléculaire |
155.6 g/mol |
Nom IUPAC |
zinc;carbanide;propane-1-thiolate |
InChI |
InChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1 |
Clé InChI |
BTUZLVMZZMYLMB-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].CCC[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















